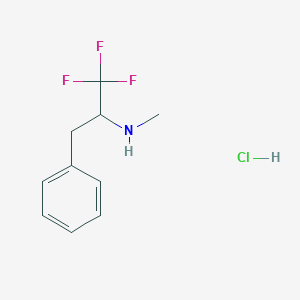
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a phenyl group under specific conditions. The process often includes the use of methylating agents to introduce the N-methyl group. The reaction conditions may vary, but common reagents include methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propylamine: A structurally related compound with similar applications.
N-Methyl-3-phenyl-3-(trifluoromethyl)propan-1-amine: Another compound with a trifluoromethyl group, used in similar research contexts.
Uniqueness
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
149225-51-4 |
|---|---|
Molecular Formula |
C10H13ClF3N |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8;/h2-6,9,14H,7H2,1H3;1H |
InChI Key |
NLMOLXACSWKPHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
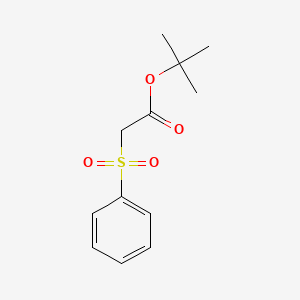
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
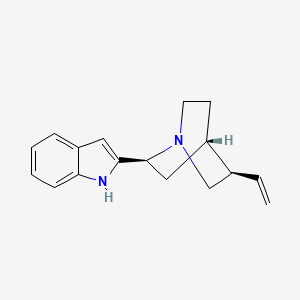

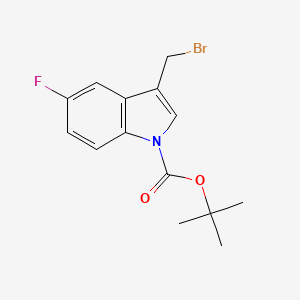
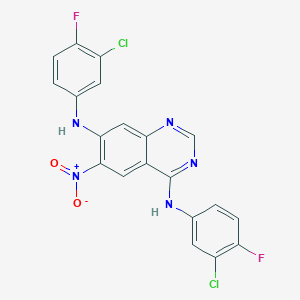
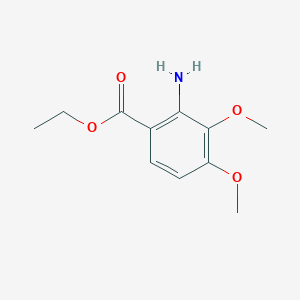
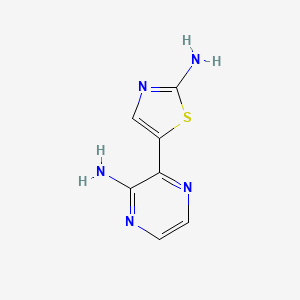
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
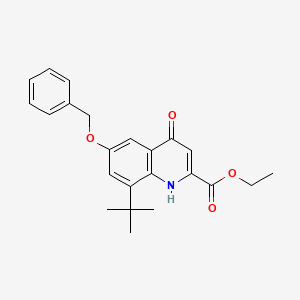
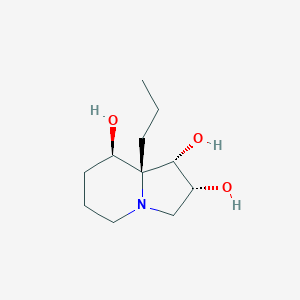
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

